2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio)]-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the heterocyclic class, featuring a thiopheno[2,3-d]pyrimidin core substituted with a 2-furylmethyl group at position 3, 5,6-dimethyl groups, and a 4-oxo moiety. The furan ring and thiopheno[2,3-d]pyrimidine core enable diverse molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes or receptors .
Properties
Molecular Formula |
C22H21N3O4S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O4S2/c1-13-14(2)31-20-19(13)21(27)25(11-15-7-6-10-29-15)22(24-20)30-12-18(26)23-16-8-4-5-9-17(16)28-3/h4-10H,11-12H2,1-3H3,(H,23,26) |
InChI Key |
CYXXXVAVTNXFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC4=CC=CO4)C |
Origin of Product |
United States |
Biological Activity
2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]-N-(2-methoxyphenyl)acetamide is a synthetic compound characterized by its complex structure, which includes various functional groups such as a furan ring, a pyrimidine ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N3O3S2 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide |
| InChI Key | UIVWDJLXXQTLTG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biochemical pathways. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling pathways.
- Oxidative Stress Reduction : Potential antioxidant properties may help mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties against various pathogens. Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by chronic inflammation. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines.
Anticancer Properties
Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The interaction with specific molecular targets involved in cancer progression is a key area of ongoing research.
Case Studies
-
In Vitro Studies on Antimicrobial Activity :
- A study evaluated the effectiveness of thieno[2,3-d]pyrimidine derivatives against E. coli and Pseudomonas aeruginosa. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives, indicating promising antimicrobial potential.
-
Anti-inflammatory Research :
- In a murine model of acute inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups (p < 0.05), suggesting its efficacy as an anti-inflammatory agent.
-
Anticancer Activity :
- A recent study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a furan ring, thiopheno[2,3-d]pyrimidine core, and 2-methoxyphenyl acetamide side chain. Key comparisons include:
- N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide: Simpler aromatic system lacking the furan and thiopheno[2,3-d]pyrimidine core, resulting in reduced binding diversity .
- N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Features a nitro group instead of furan, altering electronic properties and target specificity .
Data Table: Key Comparative Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Target Compound | Thiopheno[2,3-d]pyrimidine core, 2-furylmethyl, 5,6-dimethyl, 2-methoxyphenyl acetamide | Enhanced binding due to furan and methoxy groups; broad bioactivity |
| N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide | Simple aromatic acetamide | Limited interaction diversity; lower potency |
| 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-thiol | Thienopyrimidine core, no furan | Reduced lipophilicity; narrower target range |
| 2-((3-allyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide | Allylthio group, hydroxylphenyl | Anti-inflammatory activity; lower stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
